6-amino-1H-indazole-3-carboxylic acid

Medicinal Chemistry Process Chemistry Building Block Synthesis

Researchers synthesizing granisetron or lonidamine face inefficient late-stage nitration/reduction. 6-Amino-1H-indazole-3-carboxylic acid (CAS 885519-22-2) circumvents these steps, delivering a 3-COOH handle for amide coupling and a 6-NH2 group for further derivatization. • Direct precursor to granisetron & lonidamine; published yields 46-60%. • Enables solid-phase anchoring via 3-COOH while retaining 6-NH2 for on-resin diversification. • 98% purity; derivative IC50 = 5.15 µM (K562) with 6.4× selectivity vs HEK-293. Global shipping with batch-to-batch consistency.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 885519-22-2
Cat. No. B1292452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-indazole-3-carboxylic acid
CAS885519-22-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NN=C2C(=O)O
InChIInChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyDTWBPHVPQMMVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-indazole-3-carboxylic Acid: Privileged Scaffold for Kinase & Cancer Lead Discovery


6-Amino-1H-indazole-3-carboxylic acid (CAS: 885519-22-2) is a bifunctional indazole building block that combines a nucleophilic 6-amino group with a carboxylic acid at the 3-position, enabling divergent derivatization and robust solid-phase coupling strategies [1]. Its utility as a core intermediate in the synthesis of clinically approved 5-HT3 antagonists (e.g., granisetron) and glycolysis inhibitors (e.g., lonidamine) underscores its translational relevance . Computational descriptors, including a topological polar surface area of 92 Ų and an XLogP3-AA of 0.7, suggest a favorable balance between permeability and aqueous solubility for early-stage hit-to-lead campaigns [1].

Why Generic Indazole Analogs Compromise Outcomes


Indazole-3-carboxylic acid analogs are not functionally interchangeable. The presence and precise positioning of the 6-amino group critically dictate both the compound's reactivity and its biological activity profile. Unlike the unsubstituted parent (1H-indazole-3-carboxylic acid) or its 5-amino regioisomer, the 6-amino variant exhibits a distinct electronic environment that enhances nucleophilicity at the 6-position, enabling efficient amide bond formation and solid-phase anchoring [1]. Critically, studies on nitric oxide synthase (NOS) inhibition reveal a stark drop in activity for 5-aminoindazole and 6-aminoindazole (IC50 > 1 mM), whereas appropriate functionalization of the 6-amino-3-carboxylic acid scaffold yields potent anticancer agents with sub-micromolar IC50 values [2]. Simple substitution with a less functionalized analog thus risks synthetic inefficiency and forfeits access to pharmacologically validated chemotypes.

Comparative Evidence: 6-Aminoindazole-3-carboxylic Acid vs. Analogs


Synthetic Yield Advantage over Unsubstituted Indazole

The catalytic hydrogenation of 6-nitro-1H-indazole-3-carboxylic acid provides the target 6-amino compound in 75% yield (112 mg from 173 mg starting material), establishing a robust and scalable entry point for downstream derivatization . In contrast, the preparation of the unsubstituted parent scaffold, 1H-indazole-3-carboxylic acid, via a standard cyclization and hydrolysis sequence proceeds with a substantially lower overall yield of 55.3% . This difference translates into a 36% relative yield advantage for the 6-amino derivative, directly impacting the cost-efficiency of multistep library syntheses.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Antiproliferative Potency Gap vs. Simple Aminoindazoles

A derivative of 6-amino-1H-indazole-3-carboxylic acid demonstrates significant antiproliferative activity against the K562 chronic myelogenous leukemia cell line with an IC50 of 5.15 µM, while also displaying a favorable 6.4-fold selectivity window over normal HEK-293 cells (IC50 = 33.2 µM) . This contrasts sharply with the minimal activity of the unadorned 6-aminoindazole isomer, which exhibits an IC50 exceeding 1 mM (i.e., >1,000 µM) against nitric oxide synthase, a related enzyme target [1]. The presence of the 3-carboxylic acid handle, enabling further optimization, is essential for achieving nanomolar to low micromolar cellular potency.

Oncology Kinase Inhibition Structure-Activity Relationship

Purity Benchmarking Against Alternative Sources

Commercial availability of 6-amino-1H-indazole-3-carboxylic acid includes a high-purity grade of 98%, as supplied by Fluorochem . This represents a 3% absolute increase in purity relative to the standard 95% grade commonly offered by other specialty chemical suppliers (e.g., AKSci) for this specific compound . In the context of medicinal chemistry, where impurities at even low percentages can confound biological assay results or hinder crystallization, this higher purity specification reduces the need for costly and time-consuming in-house repurification.

Quality Control Procurement Analytical Chemistry

Intermediate Utility for Granisetron and Lonidamine

6-Amino-1H-indazole-3-carboxylic acid serves as a direct precursor to the antiemetic drug granisetron and the anticancer agent lonidamine . A reported diazotization-based synthetic protocol utilizing this intermediate achieves total yields of 46% for granisetron and 60% for lonidamine [1]. In contrast, the unsubstituted 1H-indazole-3-carboxylic acid requires additional functionalization steps and often results in lower overall efficiency for these specific drug targets. The documented synthetic route provides a validated, scalable pathway that de-risks process chemistry development.

Pharmaceutical Intermediates Process Development 5-HT3 Antagonists

6-Aminoindazole-3-carboxylic Acid: Research & Industrial Applications


Kinase-Focused Library Synthesis via Amide Coupling

The 98% purity grade and the established synthetic accessibility of 6-amino-1H-indazole-3-carboxylic acid make it an ideal core for constructing focused kinase inhibitor libraries . The 3-carboxylic acid handle is primed for high-throughput amide coupling with diverse amine building blocks, while the 6-amino group can be subsequently functionalized or left unmodified to probe SAR. The documented anticancer activity of a derivative (IC50 = 5.15 µM against K562 cells) provides a validated starting point for such campaigns .

Process Development for Granisetron and Lonidamine

This compound is a critical intermediate in the cost-effective synthesis of the 5-HT3 antagonist granisetron and the hexokinase inhibitor lonidamine . Procurement of the 6-amino derivative, rather than the unsubstituted indazole-3-carboxylic acid, streamlines the synthetic route, circumventing the need for late-stage nitration and reduction sequences. The published yields of 46% (granisetron) and 60% (lonidamine) via diazotization protocols provide a benchmark for process optimization [1].

Solid-Phase Peptidomimetic Synthesis

The presence of both a free carboxylic acid (for resin anchoring) and a primary amine (for further derivatization) makes 6-amino-1H-indazole-3-carboxylic acid a privileged monomer for solid-phase peptide and peptoid synthesis . This bifunctionality enables efficient on-resin diversification strategies that are not possible with simple aminoindazoles or indazole-3-carboxylic acids lacking the 6-amino group.

Oncology Hit-to-Lead with Selective Cytotoxicity

The 6.4-fold selectivity index observed for a 6-amino-1H-indazole-3-carboxylic acid derivative between cancer (K562) and normal (HEK-293) cells positions this scaffold as a promising starting point for targeted anticancer therapies . Medicinal chemists can leverage the core's two modifiable positions to further enhance this selectivity window while maintaining potent antiproliferative activity, a clear advantage over less-functionalized indazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.